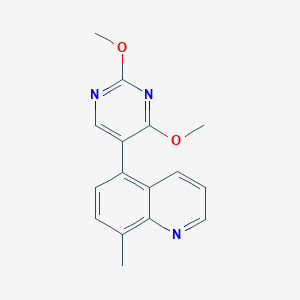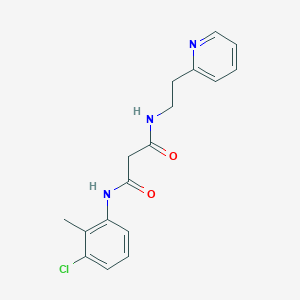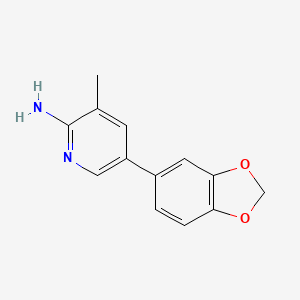![molecular formula C17H19N5 B5907204 (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine is a compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of imidazole and pyrimidine, two important classes of organic compounds with various biological activities.
Mecanismo De Acción
The mechanism of action of (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. The compound may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine in lab experiments include its potential applications in cancer research and antimicrobial research. The compound is relatively easy to synthesize and has moderate yield. However, the limitations of using the compound in lab experiments include its moderate yield and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for research involving (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine. One potential direction is to investigate the compound's activity against other cancer cell lines and bacterial strains. Another potential direction is to investigate the compound's mechanism of action and identify potential targets for drug development. Furthermore, the compound's potential applications in antioxidant research and neurodegenerative disease research could also be explored.
Métodos De Síntesis
The synthesis of (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine involves the reaction of 2-(3-methylphenyl)pyrimidine-5-carbaldehyde with imidazole-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a condensation reaction to form the desired compound. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine has various potential applications in scientific research. The compound has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[2-(3-methylphenyl)pyrimidin-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-4-3-5-15(8-13)17-20-9-14(10-21-17)11-22(2)12-16-18-6-7-19-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFYYBGCBHLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)CN(C)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)


![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)


![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)